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2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methoxy group at the 6-position and an aminoethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine-3-carboxaldehyde.
Reductive Amination: The carboxaldehyde undergoes reductive amination with an appropriate amine, such as ®-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated purification systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol and its dihydrochloride form, are compounds with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is characterized by an amino group and a methoxypyridine moiety. Computer-aided prediction methods have evaluated its biological activity, suggesting potential antidepressant and neuroprotective effects.
Pharmaceutical Development
(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol may serve as a lead compound for developing drugs targeting mood disorders and neurodegenerative diseases. Its unique structure can be tailored for specific therapeutic targets.
- Antidepressant Activity The compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Effects Its structural characteristics suggest it could protect neural cells from oxidative stress and apoptosis.
Interaction studies focus on its binding affinity to various biological receptors. These studies utilize techniques that are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.
Research indicates that (2R)-2-Amino-2-(6-methoxy(3-pyridyl))ethan-1-ol hydrochloride exhibits various biological activities and has been predicted to possess various effects. The presence of the amino group allows for various interactions with biological systems, while the methoxy-substituted pyridine provides unique electronic properties that can influence its reactivity and biological profile.
Research Tool
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-(6-methoxypyridin-3-yl)ethanol: The racemic mixture of the compound.
2-Amino-2-(3-methoxypyridin-6-yl)ethanol: A positional isomer with the methoxy group at a different position on the pyridine ring.
Uniqueness
®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is unique due to its specific chiral configuration and the position of the methoxy group on the pyridine ring. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol, also known as (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of this compound includes an amino group and a methoxypyridine moiety. Its chemical formula is C9H12N2O with a molecular weight of approximately 166.20 g/mol. The presence of these functional groups contributes to its biological reactivity and interaction with various biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : The compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential use in treating mood disorders.
- Neuroprotective Effects : Its structural characteristics indicate that it could protect neural cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
- Antimicrobial Properties : Similar compounds have shown antibacterial activity against various pathogens, indicating that derivatives of this compound may also possess such properties.
The mechanism of action for this compound involves interaction with specific enzymes or receptors in biological systems. It modulates biochemical pathways related to its biological activity, which can include inhibition of certain enzymes or alteration of receptor activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Study Reference | Biological Activity | Findings |
---|---|---|
Antidepressant | Influences serotonin and norepinephrine pathways | |
Antimicrobial | Exhibits antibacterial properties against various pathogens | |
Neuroprotective | Protects neural cells from oxidative stress |
Case Study: Neuroprotective Effects
A study investigated the neuroprotective potential of this compound in models of oxidative stress. The results indicated a significant reduction in markers of apoptosis and oxidative damage in neuronal cell lines treated with the compound compared to controls.
Case Study: Antidepressant Activity
In animal models, administration of the compound resulted in significant improvements in depressive-like behaviors, as measured by standard behavioral tests such as the forced swim test and tail suspension test. These findings support its potential as an antidepressant agent.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-amino-2-(6-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-3-2-6(4-10-8)7(9)5-11/h2-4,7,11H,5,9H2,1H3 |
InChI Key |
SJUXJJWKCNDGED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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